![molecular formula C8H8ClN3O B2597590 7-氧代-1-甲基-5-(氯甲基)吡唑并[1,5-a]嘧啶 CAS No. 104164-03-6](/img/structure/B2597590.png)
7-氧代-1-甲基-5-(氯甲基)吡唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one makes it an interesting subject for research in medicinal chemistry and drug development.
科学研究应用
5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one has a wide range of scientific research applications, including:
作用机制
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
生化分析
Biochemical Properties
5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in nucleotide metabolism, such as dihydroorotate dehydrogenase, which is a key enzyme in the de novo pyrimidine synthesis pathway . The interaction with dihydroorotate dehydrogenase can lead to the inhibition of pyrimidine synthesis, thereby affecting cellular proliferation and other metabolic processes. Additionally, 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and upregulating pro-apoptotic genes . Additionally, 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one can affect cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis, leading to reduced proliferation of rapidly dividing cells.
Molecular Mechanism
The molecular mechanism of action of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules, such as enzymes and receptors. For example, it binds to dihydroorotate dehydrogenase, inhibiting its activity and thereby reducing the synthesis of pyrimidine nucleotides . This inhibition leads to a decrease in nucleotide availability, which in turn affects DNA and RNA synthesis, ultimately impacting cell proliferation and survival. Additionally, 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one is involved in several metabolic pathways, particularly those related to nucleotide metabolism. This compound interacts with enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidine nucleotides . By inhibiting this enzyme, 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one disrupts the production of pyrimidine nucleotides, leading to alterations in metabolic flux and changes in metabolite levels. These effects on metabolic pathways are essential for understanding the compound’s impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound is known to be taken up by cells through specific transport mechanisms, and it may accumulate in certain cellular compartments . The distribution of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one within tissues can affect its overall efficacy and toxicity, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a key factor that influences its activity and function. This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one to these compartments is mediated by targeting signals and post-translational modifications. The localization of this compound within the nucleus allows it to interact with DNA and transcription factors, thereby modulating gene expression. Similarly, its presence in mitochondria can affect mitochondrial function and induce apoptosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-methylpyrazole with a chloromethylating agent, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine ring. The reaction conditions often include the use of solvents such as acetic acid or trifluoroacetic acid, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the most efficient conditions for large-scale synthesis .
化学反应分析
Types of Reactions
5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolopyrimidine ring.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminomethyl derivatives, while oxidation reactions can produce N-oxides. Reduction reactions can result in the formation of reduced pyrazolopyrimidine derivatives .
相似化合物的比较
Similar Compounds
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione: This compound shares a similar chloromethyl group but has a different core structure.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar pyrazolopyrimidine core but differ in their substitution patterns.
7-difluoromethylpyrazolo[1,5-a]pyrimidines: These derivatives have a difluoromethyl group instead of a chloromethyl group, leading to different chemical properties.
Uniqueness
The uniqueness of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one lies in its specific substitution pattern and the presence of the chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
属性
IUPAC Name |
5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-11-3-2-7-10-6(5-9)4-8(13)12(7)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSIRSNHCIESDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=NC(=CC(=O)N21)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

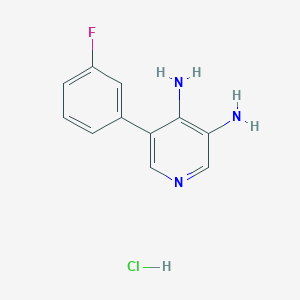
![7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride](/img/structure/B2597515.png)

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2597517.png)
![[1-[(3-Ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2597518.png)
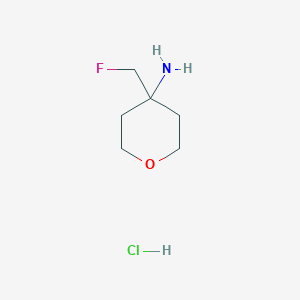
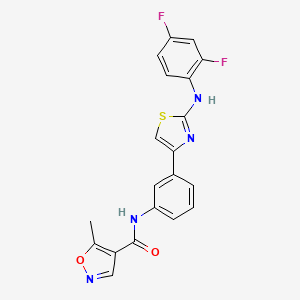
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2597523.png)
![N-(2,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2597525.png)
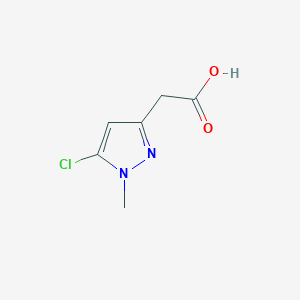
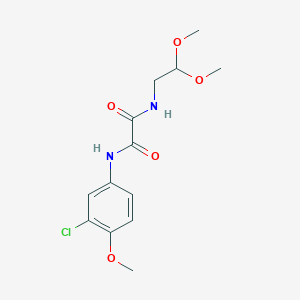
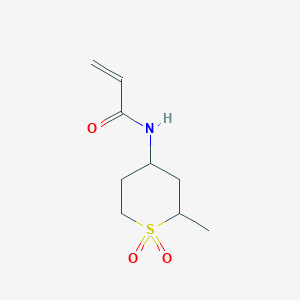
![N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide](/img/structure/B2597530.png)
